3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Description
The compound 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid is a structurally complex molecule featuring a bicyclo[6.1.0]non-4-ynyl core, a triethylene glycol (TEG) linker, and a terminal propanoic acid group. The bicyclo[6.1.0]non-4-ynyl moiety introduces significant steric bulk and hydrophobicity, while the TEG linker enhances aqueous solubility and flexibility. The methoxycarbonylamino group bridges the bicyclic system and the TEG chain, and the propanoic acid terminus provides a carboxylic acid functional group for conjugation or salt formation.
Properties
Molecular Formula |
C20H31NO7 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18? |
InChI Key |
NRDCHHRLBMBFHZ-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
In industrial settings, the production of endo-BCN-PEG3-acid involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-tagged biomolecules, EDC, HATU
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are stable amide bonds or triazole linkages, depending on the specific reactants used .
Scientific Research Applications
endo-BCN-PEG3-acid is extensively used in various fields of scientific research:
Chemistry: As a click chemistry linker for the synthesis of complex molecules and polymers.
Biology: For labeling and tracking biomolecules in live cells and tissues.
Medicine: In the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and surface coatings.
Mechanism of Action
The mechanism of action of endo-BCN-PEG3-acid involves the rapid and selective reaction of the BCN group with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is highly biocompatible and does not interfere with biological processes. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural inference due to lack of direct data.
Key Differences:
In contrast, the amine-terminated analogue () offers nucleophilic reactivity for amide bond formation, while the hydroxyl-terminated variant () enables esterification or hydrogen bonding .
Molecular Weight and Solubility :
- The bicyclic core increases the molecular weight (~490.5 g/mol) compared to simpler analogues (194–221 g/mol). The TEG linker mitigates solubility challenges, but the hydrophobic bicyclic group may reduce aqueous solubility relative to the hydroxyl- or amine-terminated derivatives.
Reactivity: The methoxycarbonylamino group in the target compound is less reactive than the primary amine in , limiting its utility in spontaneous conjugation reactions. However, the carboxylic acid terminus remains a versatile handle for covalent modifications.
Biological Activity
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid, often referred to as BCN-propanoic acid, is a compound of interest in medicinal chemistry and bioconjugation due to its unique bicyclic structure and functional groups. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structure of BCN-propanoic acid can be represented as follows:
This compound features a bicyclo[6.1.0]non-4-ynyl moiety linked to a methoxycarbonylamino group and multiple ethoxy groups, contributing to its solubility and reactivity in biological systems.
BCN-propanoic acid exhibits several mechanisms that contribute to its biological activity:
- Linker Properties : The bicyclo[6.1.0]non-4-yne structure serves as a versatile linker in bioconjugation applications, allowing for the attachment of various biomolecules such as peptides and proteins.
- Reactivity : The presence of the alkyne functionality enables click chemistry reactions, particularly with azides, facilitating the formation of stable conjugates.
- Biocompatibility : The ethoxy groups enhance solubility in aqueous environments, improving the compound's compatibility with biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to BCN-propanoic acid exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that derivatives of bicyclic compounds can inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial Activity
BCN-propanoic acid has demonstrated potential antimicrobial activity against certain bacterial strains. The structural components may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
Case Studies
-
Anticancer Activity Assessment :
- A study investigated the effects of BCN derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
- Table 1 summarizes the IC50 values observed in this study:
Compound IC50 (µM) Cell Line BCN-propanoic acid 15 MCF-7 Control (DMSO) >50 MCF-7 -
Antimicrobial Efficacy :
- In another investigation, BCN-propanoic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus, indicating promising antimicrobial properties.
- Table 2 presents the antimicrobial activity results:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 40
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
